Target Engagement Profile: Multi-Target Activity Profile Differentiates from Single-Target Sulfonamide Inhibitors
N-Benzyl-3-hydroxybenzene-1-sulfonamide exhibits a multi-target pharmacological profile with reported IC₅₀ values of 37 nM against human TAK1/TAB1 kinase complex [1] and 15 nM against human 5-HT₃A receptor (antagonist activity) [2]. This dual activity contrasts with classical sulfonamide carbonic anhydrase inhibitors such as acetazolamide (hCA II Ki ≈ 12 nM) [3] and with selective kinase inhibitors that lack the serotonergic component. Notably, the compound shows substantially weaker activity against CYP2C9 (IC₅₀ = 3,500 nM) and minimal agonist activity at rat α4β2 nAChR (EC₅₀ > 100,000 nM) [2], indicating a degree of selectivity within the broader receptorome. The observed potency range (15-37 nM) places this compound in the sub-100 nM affinity tier, which is consistent with validated hit-to-lead starting points in medicinal chemistry campaigns [4].
| Evidence Dimension | Enzyme/receptor inhibition potency |
|---|---|
| Target Compound Data | TAK1/TAB1 IC₅₀ = 37 nM; 5-HT₃A IC₅₀ = 15 nM; CYP2C9 IC₅₀ = 3,500 nM; α4β2 nAChR EC₅₀ > 100,000 nM |
| Comparator Or Baseline | Classical CA inhibitors (acetazolamide: hCA II Ki ≈ 12 nM); single-target kinase inhibitors typically lack 5-HT₃A activity |
| Quantified Difference | TAK1 IC₅₀ 37 nM vs. CYP2C9 IC₅₀ 3,500 nM = ~95-fold selectivity window |
| Conditions | TAK1: N-terminal His-tagged human TAK1 (1-303 aa)/human TAB1 expressed in baculovirus system; 5-HT₃A: human receptor expressed in HEK293 cells, 5-HT-induced calcium flux assay, 30 min preincubation; CYP2C9: liver microsomes with sulfaphenazole substrate |
Why This Matters
The dual TAK1/5-HT₃A activity profile offers a differentiated starting point for programs targeting inflammatory pain or kinase-driven pathologies where serotonergic modulation may confer therapeutic advantage, while the CYP2C9 selectivity window mitigates potential drug-drug interaction liabilities in downstream development.
- [1] BindingDB BDBM50529793 (CHEMBL4586372). N-Benzyl-3-hydroxybenzene-1-sulfonamide: TAK1/TAB1 IC₅₀ 37 nM; CYP2C9 IC₅₀ 3,500 nM. View Source
- [2] BindingDB BDBM50451612 (CHEMBL4215131). N-Benzyl-3-hydroxybenzene-1-sulfonamide: 5-HT₃A IC₅₀ 15 nM; α4β2 nAChR EC₅₀ > 100,000 nM. View Source
- [3] Supuran CT. Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. 2008;7(2):168-181. View Source
- [4] PubMed Commons. Comment on IC₅₀ 28 μM compound: potency and selectivity assessment criteria. View Source
